molecular formula C22H15BrFNO3S B2467152 [4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114656-28-8

[4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2467152
CAS No.: 1114656-28-8
M. Wt: 472.33
InChI Key: MDZVIHCQHVJUKP-UHFFFAOYSA-N
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Description

[4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C22H15BrFNO3S and its molecular weight is 472.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Computational Studies

  • Base-Induced Synthesis and Computational Analysis: The compound 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has been synthesized using a base-induced process, with optimal conditions found using sodium hydroxide. Computational studies, including quantum chemical calculations and density functional theory (DFT), have been used to understand its molecular geometry and photophysical properties (Preet & Cannoo, 2015).

Structural and Crystallographic Analysis

  • Structural Characterization: The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. Crystallographic and conformational analyses have been conducted using X-ray diffraction, providing insights into the molecular arrangement and stability of these compounds (Huang et al., 2021).

Synthesis of Derivatives and Analogs

  • Creation of Novel Derivatives: Research has focused on synthesizing various derivatives of similar compounds, exploring different substitution patterns and functional groups. These derivatives have potential applications in medicinal chemistry, given their varied physicochemical properties (Coppo & Fawzi, 1998).

Potential Antimicrobial and Antiviral Applications

Properties

IUPAC Name

[4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFNO3S/c1-14-5-7-15(8-6-14)22(26)21-13-25(18-4-2-3-16(23)11-18)19-12-17(24)9-10-20(19)29(21,27)28/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZVIHCQHVJUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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